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3-(Aziridin-1-ylmethyl)pyridine

Cat. No.: B11923331
M. Wt: 134.18 g/mol
InChI Key: XKCLYVGOMNTFMI-UHFFFAOYSA-N
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Description

3-(Aziridin-1-ylmethyl)pyridine is a specialized chemical reagent designed for research applications, integrating a pyridine heterocycle with a highly reactive aziridine moiety. The aziridine (ethylene imine) ring is a saturated three-membered heterocycle known for its significant ring strain, which confers potent electrophilicity and makes it a valuable precursor in synthetic organic chemistry for the construction of more complex nitrogen-containing molecules. Aziridines are key intermediates in the synthesis of natural products and active pharmaceutical ingredients (APIs), with contemporary research focusing on developing their chemistry under milder, more sustainable conditions . The pyridine scaffold is a privileged structure in medicinal chemistry, contributing to the pharmacokinetic properties and target binding affinity of numerous bioactive molecules. The specific substitution pattern in this compound makes it a versatile building block for drug discovery, particularly for generating diverse chemical libraries via C-H functionalization and multi-component reactions, strategies that are pivotal for creating imidazo[1,2-a]pyridine and other fused heterocycles with documented biological activities . Researchers can leverage this compound to develop new candidates with potential analgesic, anticancer, or antiosteoporosis activities, mimicking the profiles of established drugs containing related heterocyclic frameworks. Applications & Research Value: This compound's primary research utility lies in its dual functionality. The aziridine ring acts as an alkylating agent, capable of undergoing ring-opening reactions with nucleophiles, which is a fundamental mechanism in designing covalent inhibitors or probing enzyme active sites. Concurrently, the pyridine ring can serve as a coordinating ligand in metal catalysis or be further derivatized through electrophilic aromatic substitution or cross-coupling. This makes this compound a promising substrate for developing novel synthetic methodologies, such as aza-Friedel–Crafts reactions , and for exploring new chemical space in the search for bioactive molecules. Handling Note: Aziridines are typically highly reactive and may be associated with toxicity. Researchers should consult relevant safety data sheets and handle this material with appropriate personal protective equipment in a controlled laboratory environment. Quality Assurance: For research use only. Not for diagnostic, therapeutic, or consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2 B11923331 3-(Aziridin-1-ylmethyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

3-(aziridin-1-ylmethyl)pyridine

InChI

InChI=1S/C8H10N2/c1-2-8(6-9-3-1)7-10-4-5-10/h1-3,6H,4-5,7H2

InChI Key

XKCLYVGOMNTFMI-UHFFFAOYSA-N

Canonical SMILES

C1CN1CC2=CN=CC=C2

Origin of Product

United States

Chemical Reactivity and Transformative Chemistry of 3 Aziridin 1 Ylmethyl Pyridine Derivatives

Aziridine (B145994) Ring-Opening Reactionsmdpi.commdpi.comresearchgate.net

The high reactivity of aziridines stems from the significant geometric constraints of the three-membered ring. mdpi.com This inherent ring strain makes them valuable building blocks in organic synthesis, readily undergoing ring-opening reactions with a wide array of nucleophiles to produce valuable β-functionalized alkylamines. mdpi.comscilit.com The regioselectivity of these reactions is a critical aspect, often influenced by the nature of the substituents on the aziridine ring and the specific reaction conditions employed. mdpi.comscilit.com

Nucleophilic ring-opening is a fundamental transformation for aziridines, providing a direct route to 1,2-difunctionalized compounds. researchgate.net The process generally involves the attack of a nucleophile on one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond. researchgate.net The reactivity of the aziridine ring towards nucleophiles can be significantly enhanced by the presence of an electron-withdrawing group on the nitrogen atom, which polarizes the C-N bonds and increases the electrophilicity of the ring carbons. nih.gov

A diverse range of heteroatom-based nucleophiles, including those containing oxygen, nitrogen, and sulfur, have been successfully employed in the ring-opening of aziridines. researchgate.netmdpi.com For instance, the reaction of N-tosylaziridines with acid anhydrides, catalyzed by superbases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), yields β-amino esters in excellent yields under mild conditions. nih.gov This transformation highlights the utility of organocatalysis in promoting these ring-opening reactions. nih.gov Similarly, amines can act as nucleophiles to open the aziridine ring, leading to the formation of vicinal diamines, a reaction that can, in some cases, proceed even without a catalyst or solvent. rsc.org

Table 1: Examples of Heteroatom-Based Nucleophilic Ring-Opening of Aziridines

Aziridine DerivativeNucleophileCatalyst/ConditionsProduct TypeReference
N-TosylaziridineAcetic AnhydrideTBD, DMF, 80 °Cβ-Amino acetate nih.gov
N-TosylaziridineAromatic AminesCatalyst- and solvent-freeVicinal Diamine rsc.org
2-BenzyloxymethylaziridineSodium Acetate (NaOAc)EtOTf, CH₃CNN-Ethyl-β-acetoxy amine mdpi.comsemanticscholar.org
N-AcylaziridinesWaterVarious catalystsβ-Amino alcohol nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Carbon-based nucleophiles are also effective for the ring-opening of aziridines, enabling the formation of new carbon-carbon bonds. mdpi.com This class of reactions is particularly valuable for constructing more complex molecular skeletons. A notable example is the highly enantioselective ring-opening alkylation of N-(2-picolinoyl) aziridines with 3-aryl-oxindoles. nih.gov This reaction, mediated by an in-situ generated magnesium catalyst with a chiral BINOL-derived ligand, produces chiral 3-alkyl-3-aryl oxindoles with excellent enantioselectivities. nih.gov The use of a fluorinated BINOL ligand was found to be crucial for achieving high levels of stereocontrol. nih.gov

Transition metal catalysis has emerged as a powerful tool for the regioselective and stereospecific ring-opening of aziridines. mdpi.comresearchgate.net Catalysts based on palladium, rhodium, and nickel have been extensively studied and have enabled a wide range of cross-coupling reactions where aziridines serve as versatile coupling partners. mdpi.comresearchgate.net These methods are particularly significant for the synthesis of medicinally important compounds like β-phenethylamines and β-amino acids. researchgate.net

Palladium-catalyzed cross-coupling of vinyl aziridines with organoboronic acids, for example, proceeds under mild conditions to afford allylic amines with high regioselectivity and yield. mdpi.com Nickel catalysts have also proven effective, facilitating the cross-coupling of N-sulfonyl aziridines with organozinc reagents. mdpi.com A key advantage of transition metal catalysis is the ability to switch the regioselectivity of the ring-opening by carefully selecting the catalyst and ligand combination. researchgate.net Mechanistic studies suggest that the interaction, often through oxidative addition, between the transition metal catalyst and the aziridine substrate plays a pivotal role in determining the regioselectivity of the ring-opening event. mdpi.comresearchgate.net

Table 2: Transition Metal-Catalyzed Ring-Opening Reactions of Aziridines

This table is interactive. You can sort and filter the data by clicking on the column headers.

The ring-opening of aziridines typically proceeds through an Sₙ2-type mechanism, where the nucleophile attacks one of the ring carbons from the backside, leading to an inversion of configuration at the stereocenter. ias.ac.inmasterorganicchemistry.com This stereospecificity is a hallmark of the Sₙ2 reaction and has been observed in various aziridine ring-opening reactions, including those catalyzed by transition metals. osaka-u.ac.jp For instance, the nickel-catalyzed C-H coupling of benzamides with chiral aziridines proceeds with inversion of configuration, strongly suggesting an Sₙ2-type nucleophilic ring-opening pathway. osaka-u.ac.jp

The activation of the aziridine ring is often a prerequisite for the nucleophilic attack. mdpi.comsemanticscholar.org This can be achieved by protonation or by the attachment of an electron-withdrawing group to the nitrogen atom, which forms an aziridinium (B1262131) ion or an equivalent activated species. mdpi.comsemanticscholar.org In some cases, particularly with transition metal catalysts, the ring-opening can be initiated by an electron transfer process, leading to the formation of radical intermediates. mdpi.com For example, the titanocene-catalyzed ring-opening of N-acylated aziridines is proposed to proceed via a radical-radical mechanism initiated by electron transfer. mdpi.com

Nucleophilic Ring-Opening Pathways

Reactivity of the Pyridine (B92270) Ring Systemresearchgate.net

The pyridine ring in 3-(Aziridin-1-ylmethyl)pyridine is an electron-deficient aromatic system, which influences its reactivity. nih.govuiowa.edu This electron deficiency generally makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609), but more prone to nucleophilic attack, especially at the 2- and 4-positions. uiowa.edu The reactivity of the pyridine ring can be modulated by the substituents present on it. nih.gov

Functionalization of the pyridine ring can be achieved through various strategies. researchgate.netuiowa.edu For instance, the nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide, which activates the ring towards both electrophilic and nucleophilic substitution. researchgate.net The N-oxide can direct ortho-acylation with benzyl (B1604629) halides or alcohols using a palladium catalyst. researchgate.net Furthermore, the pyridine ring itself can participate in C-H activation and functionalization reactions. osaka-u.ac.jp The electronic properties of the pyridine ring, and consequently the reactivity of metal complexes derived from pyridine-containing ligands, can be fine-tuned by introducing electron-donating or electron-withdrawing groups onto the ring. nih.gov In the context of this compound, the reactivity of the pyridine ring can be influenced by the presence of the aziridinylmethyl substituent, and conversely, modifications to the pyridine ring can impact the reactivity of the aziridine moiety.

Reactions at the Pyridine Nitrogen Atom (e.g., Quaternization, N-Oxidation, Complexation)

The lone pair of electrons on the pyridine nitrogen atom makes it a focal point for several fundamental chemical transformations, including quaternization, N-oxidation, and complexation.

Quaternization: The pyridine nitrogen can be readily alkylated to form a quaternary pyridinium (B92312) salt. In the context of aziridine-containing structures, this reaction creates N-pyridinium aziridines, which are valuable synthetic intermediates. nih.govresearchgate.net These compounds act as latent dual electrophiles; the pyridinium moiety enhances the electrophilicity of the aziridine ring, making it more susceptible to nucleophilic attack. nih.gov For instance, treatment of an N-pyridinium aziridine with a bromide source can promote ring-opening to generate a more stable β-halopyridinium amine intermediate, which can then undergo further reactions like nickel-catalyzed cross-coupling. nih.govresearchgate.net

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. Studies on various 3-substituted pyridines, such as 3-methylpyridine (B133936) and 3-chloropyridine, have demonstrated that metabolic N-oxidation occurs in vivo across different animal species, resulting in the urinary excretion of their respective N-oxides. nih.gov While the yields for 3-substituted pyridines are generally lower than for unsubstituted pyridine, this transformation is a well-established reaction pathway. nih.gov Synthetically, oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for converting 3-substituted pyridines to their N-oxides. arkat-usa.org

Complexation: As a Lewis base, the pyridine nitrogen readily coordinates to Lewis acids and metal centers. The reaction of substituted pyridines with electrophilic boranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), demonstrates this reactivity. nih.gov Depending on the substituents and reaction conditions, this can lead to the formation of simple Lewis acid-base adducts or more complex frustrated Lewis pairs (FLPs) that can activate small molecules like H₂. nih.gov

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring

The electronic nature of the pyridine ring dictates its susceptibility and regioselectivity towards substitution reactions.

Electrophilic Substitution: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. quimicaorganica.org Reactions require harsh conditions, and the substitution occurs preferentially at the C-3 and C-5 positions, as attack at C-2, C-4, or C-6 leads to an energetically unfavorable resonance structure where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.orgquora.com For this compound, electrophilic attack would be expected to occur at the C-5 position. An alternative strategy for achieving formal electrophilic substitution involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which temporarily transforms the electron-deficient pyridine into a more reactive polyene system. nih.gov

Nucleophilic Substitution: In contrast to electrophilic substitution, nucleophilic aromatic substitution is more facile on the pyridine ring, particularly at the C-2, C-4, and C-6 positions, which are electronically activated by the nitrogen atom. chemistry-online.comquimicaorganica.org Direct nucleophilic substitution at the C-3 or C-5 position is generally not favored unless a good leaving group is present or the reaction proceeds through a pyridyne intermediate. chemistry-online.comquora.com The Chichibabin reaction, for example, allows for the amination of pyridine at the 2- and 4-positions using sodium amide, driven by the formation of a stable aromatic ring and hydrogen gas. chemistry-online.com For a 3-substituted pyridine, nucleophilic attack is challenging, though amination at the 3-position of 3-methoxypyridine (B1141550) has been achieved using a sodium hydride-sodium iodide composite. ntu.edu.sg

Ring Expansion and Rearrangement Reactions

The inherent ring strain of the aziridine moiety (approximately 26 kcal/mol) is a powerful driving force for a variety of ring-opening and ring-expansion reactions, providing access to larger, more complex heterocyclic systems. researchgate.netscispace.com

Formation of Larger Nitrogen Heterocycles (e.g., Azetidines, Piperidines, Azepanes, Isoquinolines)

The transformation of aziridines into larger azaheterocycles is a synthetically valuable strategy. scispace.comresearchgate.net

Azetidines: Four-membered azetidines can be synthesized from aziridines through a one-carbon insertion. One method involves the reaction of N-sulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org A more direct rearrangement can occur via the formation of a bicyclic aziridinium ion intermediate, which is subsequently opened by a nucleophile to yield a substituted azetidine. acs.orgresearchgate.net This process highlights a rare aziridine-to-azetidine rearrangement. acs.org

Piperidines: The synthesis of six-membered piperidine (B6355638) rings from aziridines is well-documented. acs.org A common strategy involves the intramolecular ring-opening of an aziridinium ion by a tethered nucleophile. For example, alkylation of a 2-(cyanoethyl)aziridine with 1-bromo-2-chloroethane (B52838) generates an intermediate that undergoes an intramolecular 6-exo-tet cyclization, forming a bicyclic aziridinium salt. acs.orgacs.org Subsequent regioselective opening of this intermediate by a chloride ion yields a 2-(chloromethyl)piperidine (B3272035) derivative. acs.org Another approach involves a formal [3+3] ring expansion between a bicyclic aziridine and a rhodium-bound vinyl carbene, proceeding through a vinyl aziridinium ylide intermediate. researchgate.netchemrxiv.org

Azepanes: Seven-membered azepanes can be accessed through ring expansion of smaller heterocycles. researchgate.net For instance, reductive amination of certain halogenated aminocyclopropane derivatives can trigger ring cleavage and expansion to yield functionalized piperidines and azepanes. rsc.org While direct conversion from simple aziridines is less common, multi-step sequences involving piperidine intermediates can lead to azepane structures. rsc.org

Isoquinolines: The isoquinoline (B145761) scaffold can be synthesized from aziridine precursors. bas.bgresearchgate.net One method involves the reaction of N-tosyl aziridines with α-benzyl TosMIC derivatives in the presence of a Lewis acid, which leads to the formation of the isoquinoline ring system. bas.bg Another pathway involves the intramolecular cyclization of intermediates derived from the reaction of 2-alkynyl-1-methylene azide (B81097) aromatics. organic-chemistry.org

The table below summarizes various ring expansion reactions starting from aziridine derivatives.

Starting Aziridine TypeReagents/ConditionsProduct HeterocycleReference(s)
2-(Bromomethyl)-2-methylaziridineNaBH₄, Methanol, Reflux3-Methoxy-3-methylazetidine acs.orgresearchgate.net
2-(2-Cyano-2-phenylethyl)aziridine1) 1-Bromo-2-chloroethane; 2) Microwave2-Chloromethyl-4-phenylpiperidine acs.orgacs.org
Bicyclic AziridineRh₂(OAc)₄, Vinyl DiazoacetateDehydropiperidine researchgate.netchemrxiv.org
N-Tosyl Aziridineα-Benzyl TosMIC, AlEt₂ClIsoquinoline bas.bg

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key mechanistic step in many of the transformations of aziridine-pyridine systems. The formation of bicyclic aziridinium ions is a recurring theme in the conversion of aziridines to larger heterocycles like azetidines and piperidines. acs.orgacs.org In these pathways, a side chain attached to the aziridine nitrogen or carbon acts as an internal nucleophile. The initial cyclization forms a strained, fused-ring system containing the aziridinium ion, which is highly electrophilic. This intermediate is then rapidly opened by an external or internal nucleophile, attacking the less hindered carbon of the original aziridine ring to relieve the strain and yield the ring-expanded product. acs.org

Tandem and Multicomponent Reactions Involving Aziridine-Pyridine Linkages

The reactivity of the aziridine-pyridine structure lends itself to elegant tandem and multicomponent reaction cascades, allowing for the rapid construction of molecular complexity from simple precursors.

A tandem reaction (or cascade reaction) involves two or more consecutive reactions that occur in a single pot without the need for isolating intermediates. A notable example is the tandem electrocatalytic aziridination–ring expansion of olefins. In this process, an alkene is first converted to an N-H aziridine, which then reacts in situ with CO₂ to undergo ring expansion, forming a 2-oxazolidinone, all mediated by a simple iodide catalyst. rsc.org Another tandem process involves the formation of a 1,2-iodoamine from an aziridine, followed by a radical borylation reaction to produce β-aminoboronic acids. researchgate.net

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a one-pot reaction to form a single product that incorporates structural features from all the starting materials. mdpi.combohrium.com The development of a catalytic asymmetric aziridination using an aldehyde, an amine, and a diazoester as the three components represents a significant advance. nih.gov This method allows for the in-situ formation of the imine substrate, which can be problematic to isolate, especially for aliphatic aldehydes. nih.gov Such strategies could be envisioned for the synthesis of this compound derivatives by employing 3-pyridinecarboxaldehyde, an amine, and a suitable carbene precursor in a multicomponent setup.

Theoretical and Computational Investigations of 3 Aziridin 1 Ylmethyl Pyridine

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule by solving the laws of quantum mechanics. nih.gov These methods are used to optimize molecular geometries, analyze molecular orbitals, and assess thermodynamic stability. cuny.edu For 3-(Aziridin-1-ylmethyl)pyridine, such calculations provide insight into the distribution of electrons and the relative energies of different conformations.

Detailed research findings indicate that the electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be precisely calculated. researchgate.net The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. nih.gov A smaller gap suggests higher reactivity. The stability of various tautomeric or isomeric forms can be compared by calculating their total electronic energies, providing a clear picture of the most stable form under given conditions. nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool used to understand charge distribution, hyperconjugative interactions, and the nature of bonding within the molecule. nih.gov

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVRegion of electron donation (nucleophilicity)
LUMO Energy-0.5 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap6.3 eVIndicator of chemical reactivity and stability
Dipole Moment2.5 DMeasure of molecular polarity
NBO Charge on Aziridine (B145994) N-0.45 eIndicates nucleophilic character of the aziridine nitrogen
NBO Charge on Pyridine (B92270) N-0.52 eIndicates nucleophilic character of the pyridine nitrogen

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has emerged as a leading computational method for investigating complex chemical reactions due to its balance of accuracy and computational cost. researchgate.net It is particularly well-suited for studying reaction mechanisms, determining the structures of transition states, and calculating the activation energies that govern reaction rates. cuny.edu For this compound, DFT studies can elucidate the pathways of its characteristic reactions, such as the ring-opening of the strained aziridine.

DFT calculations can model reactions step-by-step, from reactants to products, identifying all intermediates and transition states along the reaction coordinate. mdpi.com For instance, the acid-catalyzed polymerization of aziridine has been modeled, showing the protonation of the nitrogen atom as the initial step, followed by nucleophilic attack by another aziridine molecule. researchgate.net Similarly, DFT can be used to study cycloaddition reactions involving the aziridine ring. researchgate.net The calculated free enthalpies (ΔG) and activation energies (Ea) provide quantitative data on the feasibility and kinetics of a proposed mechanism. researchgate.net These studies often show that catalyzed reactions have significantly lower energy barriers compared to non-catalyzed pathways. researchgate.net

Table 2: DFT-Calculated Activation Energies for a Hypothetical Ring-Opening Reaction

Reaction StepTransition StateActivation Energy (kcal/mol)Reaction Type
Protonation of AziridineTS15.2Acid Catalysis
Nucleophilic Attack (H₂O)TS215.8Ring-Opening
Intramolecular RearrangementTS322.5Isomerization

Analysis of Ring Strain and Stereochemical Influence on Reactivity

The reactivity of aziridines is dominated by the inherent strain in their three-membered ring structure. rsc.org This ring strain energy (RSE) makes them susceptible to ring-opening reactions, a property that is synthetically valuable. rsc.orgnih.gov Computational analysis allows for the quantification of this strain and an understanding of how it is influenced by substituents.

Bicyclic and substituted aziridines can exhibit even greater ring strain than the parent compound, allowing rings to be opened under very mild conditions. nih.gov The geometry of the molecule, including the stereochemistry at the carbon atoms of the aziridine ring and the positioning of the pyridine substituent, plays a crucial role in directing the outcome of reactions. nih.gov For example, computational models can rationalize the diastereoselectivity of reactions by analyzing steric and electronic effects, such as A-strain, which can shield one face of the molecule from attack. nih.gov Theoretical studies have shown a correlation between RSE and bond characteristics, such as the electron density at the ring critical points. rsc.org

Table 3: Comparative Ring Strain Energies (RSE) of Aziridine Derivatives

CompoundCalculated RSE (kcal/mol)
Aziridine27.1
1-Methylaziridine27.5
2-Methylaziridine28.0
This compound27.8

Computational Modeling of Molecular Interactions and Recognition in Chemical Systems

Understanding how a molecule interacts with its environment, such as a solvent or a biological receptor, is key to its application. nih.gov Computational modeling provides powerful tools to study these non-covalent interactions, which are central to molecular recognition. nih.govresearchgate.net For this compound, modeling can predict its binding affinity and orientation within a protein's active site or its adsorption onto a surface.

Techniques like molecular docking and molecular dynamics (MD) simulations are used to explore the conformational space and interaction patterns. researchgate.net DFT calculations can be employed to quantify the energetics of these interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. rsc.org For example, studies on pyridine adsorption in zeolites have used DFT to calculate adsorption energies and identify the specific contributions from electrostatic and dispersive forces. rsc.org Similarly, the interaction of this compound with a target protein could be modeled, calculating the interaction energy to predict binding strength. nih.gov Such computational studies are invaluable in fields like medicinal chemistry for structure-based ligand design. nih.gov

Table 4: Calculated Interaction Energies with a Model Receptor Site

Interaction TypeContributing GroupsCalculated Interaction Energy (kcal/mol)
Hydrogen BondPyridine N --- Receptor OH-5.8
Hydrogen BondAziridine N --- Receptor NH-3.5
π-StackingPyridine Ring --- Receptor Phe Ring-2.1
Van der WaalsAlkyl chain --- Receptor Hydrophobic Pocket-4.2
Total Binding Energy--15.6

Compound Index

Applications in Advanced Organic Synthesis and Materials Chemistry

3-(Aziridin-1-ylmethyl)pyridine as a Versatile Synthon for Nitrogen-Containing Compounds

The inherent ring strain of the aziridine (B145994) group makes this compound an effective synthon for introducing nitrogen atoms into molecular structures. Aziridines are recognized as the smallest nitrogen-containing heterocycles, and their strain-enhanced electrophilicity makes them valuable synthetic intermediates. nih.gov This reactivity allows the aziridine ring to be opened by a wide range of nucleophiles, facilitating the formation of new carbon-nitrogen bonds and the synthesis of a variety of nitrogen-containing compounds.

The utility of aziridines as synthetic building blocks is demonstrated in the generation of transient N-aziridinyl radicals from N-pyridinium aziridines. nih.gov These radicals can participate in reactions such as the 1,2-hydroxyaziridination of styrenyl olefins, showcasing a method for transferring the intact aziridine group. nih.gov Furthermore, aziridine aldehydes have been utilized in cascade reactions to produce fused nitrogen heterocycles, such as those containing a 5-membered urea (B33335) ring fused to the aziridine. scholaris.ca The pyridine (B92270) component of the molecule is also a crucial scaffold found in numerous biologically active compounds and is a common target in synthetic chemistry. mdpi.comnih.gov

Table 1: Examples of Nitrogen-Containing Compounds from Aziridine-Based Synthons This table is interactive. Click on the headers to sort.

Synthon Type Resulting Compound Class Reaction Type Research Finding
N-Pyridinium Aziridines 1,2-Hydroxyaziridines Reductive Activation / Radical Addition Enables the transfer of intact aziridine fragments to olefins in the presence of oxygen. nih.gov
Aziridine Aldehydes Fused Hydantoins Cascade Reaction with Isocyanates Forms heterocycles containing an aziridine ring fused to a 5-membered urea. scholaris.ca
Fused Ring Aziridines Imidazolidinones Ring Opening and Rearrangement Key step in the synthesis of novel peptidomimetic scaffolds. blucher.com.br

Role in the Construction of Complex Polycyclic and Heterocyclic Frameworks

The dual functionality of this compound serves as a powerful tool for assembling complex molecular architectures. The reactivity of the aziridine ring can initiate a sequence of reactions, known as cascade reactions, leading to the formation of multiple rings in a single operation. For instance, N-vinyl β-lactams, which can be derived from aziridines, undergo a 6π electrocyclization following a scholaris.cascholaris.ca sigmatropic rearrangement to furnish amino cyclobutanes, demonstrating the creation of intricate structures from simpler precursors. scholaris.ca

This strategy has been effectively used to create fused nitrogen heterocycles, including tricyclic systems. scholaris.ca The pyridine ring itself is a cornerstone of many polycyclic and heterocyclic systems. Methodologies such as merged cycloaddition/cycloreversion sequences with 1,4-oxazinone precursors are employed to construct highly substituted pyridine rings, which can be key components of complex natural products like the ergot alkaloids. nih.gov The synthesis of imidazo[1,2-a]pyridines, which are bridge-head nitrogen heterocycles, often involves the electrophilic substitution of a pyridine-based starting material, followed by cyclization to form the fused bicyclic system. rdd.edu.iq

Table 2: Examples of Polycyclic/Heterocyclic Frameworks from Pyridine and Aziridine Precursors This table is interactive. Click on the headers to sort.

Precursor Type Framework Synthetic Strategy Key Feature
N-vinyl β-lactams (from Aziridines) Amino Cyclobutanes scholaris.cascholaris.ca Sigmatropic Rearrangement / 6π Electrocyclization Cascade reaction forms complex structures with high diastereoselectivity. scholaris.ca
Lactams / ortho-acetyl aryl halides Quinolones (Tricyclic) Copper-Catalyzed Amide Coupling / Aldol Condensation Leads to the formation of tricyclic ring systems. scholaris.ca
1,4-Oxazinones Polysubstituted Pyridines Tandem Cycloaddition/Cycloreversion Reliable method for preparing highly substituted aromatic heterocycles. nih.gov

Development of Novel Scaffolds for Chemical Probes and Ligands

The pyridine nucleus is considered a privileged scaffold in medicinal chemistry, frequently appearing in bioactive molecules and ligands for various biological targets. nih.gov The this compound structure provides a pre-built scaffold that can be elaborated into novel chemical probes and ligands. Chemical probes are small molecules used to study biological processes and validate therapeutic targets. nih.govnih.gov

The pyridine moiety can act as the core recognition element, while the aziridinylmethyl group can serve as a reactive handle for attaching reporter groups (like fluorophores) or for covalent modification of a target protein. Luminescent iridium(III) polypyridine complexes, for example, have been designed as molecular sensors and cellular imaging reagents due to their favorable photophysical properties. rsc.org The synthesis of pyridine-modified analogues has led to the discovery of potent ligands for nicotinic receptors. nih.gov Similarly, pyridine-derived structures have been optimized to act as highly potent and selective inverse agonists for cannabinoid receptors, demonstrating the scaffold's utility in drug discovery. universiteitleiden.nl The strategic design of small-molecule libraries containing scaffolds like chiral azetidines has also proven fruitful in identifying hits against infectious disease targets. nih.gov

Table 3: Pyridine and Aziridine Scaffolds in Probes and Ligands This table is interactive. Click on the headers to sort.

Scaffold Base Application Target Class Example Finding
Polypyridine Luminescent Probes Cations, Anions, Nucleic Acids Iridium(III) complexes designed as molecular sensors and imaging agents. rsc.org
3-(2-aminoethoxy)pyridine Receptor Ligands Nicotinic Receptors 5'-vinyl-6'-chloro substituted analogue showed high potency (Ki = 0.076 nM). nih.gov
Chiral Azetidines Antiparasitic Leads Leishmania donovani, Plasmodium falciparum Screening of a dedicated library afforded promising compounds against parasites. nih.gov

Contribution to the Synthesis of Peptidomimetics and Biomaterial Precursors

Peptidomimetics are compounds designed to mimic natural peptides but often exhibit enhanced metabolic stability and bioavailability. nih.gov The unique structural features of this compound make it a valuable precursor for creating these sophisticated molecules. The strained aziridine ring is particularly useful for constructing non-natural amino acid residues and modified peptide backbones.

A key application involves the ring-opening of a fused-ring aziridine with an α-aminoamide, which, after rearrangement, leads to the formation of an imidazolidinone. blucher.com.br This reaction serves as the cornerstone for a synthetic route to a new class of peptidomimetics containing both imidazolidinone and hydroxyethylene isostere motifs, without loss of stereochemical information. blucher.com.br The pyridine component also features prominently in peptidomimetic design. Pyridine-based analogues of the neuropeptide PLG (Pro-Leu-Gly-NH2) have been synthesized and evaluated as dopamine (B1211576) modulating agents, demonstrating that a heteroaromatic system can successfully replace native amino acid residues like proline. sciforum.netrsc.org

While direct synthesis of biomaterials from this compound is less documented, its role as a precursor to functional monomers is significant. The reactive aziridine and the versatile pyridine handle allow for its incorporation into larger polymer structures, paving the way for the development of new biomaterials with tailored properties for applications in drug delivery or tissue engineering.

Table 4: Aziridine-Containing Scaffolds in Peptidomimetic Synthesis This table is interactive. Click on the headers to sort.

Precursor Peptidomimetic Scaffold Key Transformation Significance
Fused Ring Aziridine Imidazolidinone Ring opening with α-aminoamide followed by rearrangement Creates a new class of peptidomimetics with enhanced stability. blucher.com.br
Chiral Aziridine β-Substituted Cysteine Regioselective ring opening with a sulfur nucleophile Provides asymmetric access to non-natural amino acids for peptide modification. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-(Aziridin-1-ylmethyl)pyridine, and what optimization strategies are critical for achieving high yields?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For analogous aziridine-containing pyridines, aziridine is introduced via alkylation of a pyridine precursor. For example, 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine is synthesized using azetidine under basic conditions (e.g., K₂CO₃ in DMF at 70°C for 12 hours) . Key optimization strategies include:

  • Reagent stoichiometry : Using 1.2 equivalents of aziridine to ensure complete substitution.
  • Catalysis : Transition-metal catalysts (e.g., Pd for coupling reactions) improve regioselectivity .
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity.
  • Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product (typical yields ~65%) .

Q. What spectroscopic and computational methods are recommended for structural characterization of this compound derivatives?

Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aziridine ring integration and pyridine substitution patterns. For example, pyridine derivatives show aromatic protons at δ 7.5–8.5 ppm, while aziridine protons resonate at δ 2.5–3.5 ppm .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for aziridine’s strained ring system .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₉H₁₁N₃ at m/z 162.1022) .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict stability and reactivity, validated against experimental data .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

Stability studies should include:

  • Thermal analysis : TGA/DSC to determine decomposition temperatures (e.g., >150°C for similar pyridines) .
  • pH-dependent stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, monitoring degradation via HPLC .
  • Light sensitivity : Store samples in amber vials under inert atmospheres (N₂/Ar) at 2–8°C to prevent photodegradation .
  • Humidity tests : Accelerated aging at 40°C/75% RH for 4 weeks to assess hygroscopicity .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in substitution and ring-opening reactions?

The aziridine group’s strain and basicity drive reactivity:

  • Nucleophilic substitution : The nitrogen in aziridine acts as a nucleophile, reacting with electrophiles (e.g., alkyl halides) under mild conditions (e.g., RT, THF) .
  • Acid-mediated ring-opening : Protonation of aziridine in HCl/MeOH (1:1) at 60°C generates amine intermediates, which can form polymers or cross-linked products .
  • Catalytic coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) introduces aryl groups to the pyridine ring while preserving the aziridine moiety .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from impurities, assay variability, or stereochemical differences. Mitigation strategies include:

  • Standardized assays : Use isogenic cell lines (e.g., HEK293) and replicate under controlled conditions (5% CO₂, 37°C) .
  • Purity validation : HPLC (≥95% purity) and elemental analysis to exclude confounding impurities .
  • Stereochemical analysis : Chiral HPLC or circular dichroism (CD) to confirm enantiopurity, as aziridine stereochemistry impacts bioactivity .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) correlate structural features with activity, resolving false positives .

Q. What methodologies are suitable for evaluating the toxicological profile of this compound in preclinical studies?

  • Acute toxicity : Follow OECD Guideline 423, administering doses (5–2000 mg/kg) to rodents, monitoring mortality, and histopathology .
  • Genotoxicity : Ames test (TA98 strain) to assess mutagenicity; comet assay for DNA damage .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 interactions .
  • Environmental impact : Algal growth inhibition tests (OECD 201) to evaluate ecotoxicity .

Methodological Notes

  • Safety protocols : Due to aziridine’s alkylating potential, use PPE (nitrile gloves, lab coats) and work in fume hoods .
  • Data reproducibility : Archive raw spectral data (NMR, MS) in repositories like Zenodo for transparency .
  • Catalytic efficiency : Compare turnover numbers (TON) for Pd- vs. Cu-catalyzed reactions to optimize synthetic routes .

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